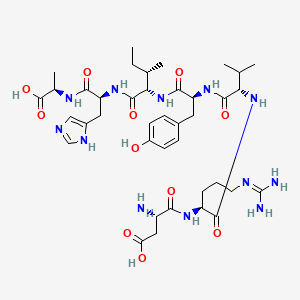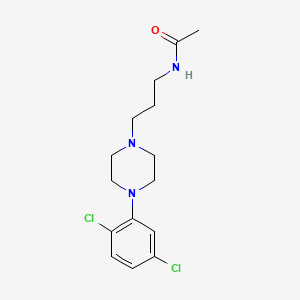
Acaprazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acaprazine is an anxiolytic and adrenolytic drug of the phenylpiperazine group.
科学的研究の応用
Adsorption Studies
Acaprazine, a variant of atrazine (a type of herbicide), has been the subject of various scientific research studies. One key area of research focuses on its adsorption properties. For instance, the study of the adsorption performance of atrazine on activated carbon fiber (ACF) reveals how such materials can be utilized for environmental remediation. This study found that the optimum conditions for atrazine removal involved a pH of 7 and a temperature of 20°C, demonstrating how different environmental factors can impact the efficiency of herbicide adsorption (Li, Liu, Liu, & Li, 2013).
Ecotoxicological Impacts
Another significant area of research is the ecotoxicological impact of atrazine. A scientometric analysis of studies focusing on atrazine's effects on microalgae and cyanobacteria revealed a growing interest in understanding its impact on non-target organisms. These studies are crucial for assessing environmental risks associated with herbicide use and guiding the development of new environmental policies (Castro et al., 2021).
Herbicide Toxicity and Bioremediation
The toxicity of atrazine on various organisms and the potential for bioremediation is another area of research. For example, a review on the bioremediation of atrazine highlighted recent developments in using microorganisms and plants to degrade atrazine in contaminated environments. This approach is considered eco-friendly and cost-effective for addressing atrazine pollution (Fan & Song, 2014).
Environmental Fate and Risk Assessment
Finally, studies have also been conducted to assess the environmental fate and risks of atrazine. For instance, an ecological risk assessment of atrazine in North American surface waters aimed to evaluate its potential ecological effects, focusing on aquatic plant communities. Such assessments are critical for determining the safe levels of atrazine in different ecosystems and informing regulatory decisions (Solomon et al., 1996).
特性
CAS番号 |
55485-20-6 |
|---|---|
製品名 |
Acaprazine |
分子式 |
C15H21Cl2N3O |
分子量 |
330.2 g/mol |
IUPAC名 |
N-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propyl]acetamide |
InChI |
InChI=1S/C15H21Cl2N3O/c1-12(21)18-5-2-6-19-7-9-20(10-8-19)15-11-13(16)3-4-14(15)17/h3-4,11H,2,5-10H2,1H3,(H,18,21) |
InChIキー |
SGYVNBUUTWSSJC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
外観 |
Solid powder |
その他のCAS番号 |
55485-20-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Acaprazine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
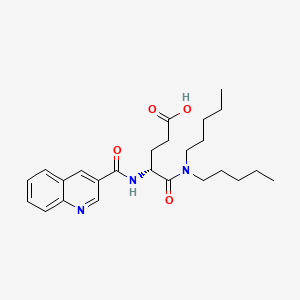

![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)
![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)
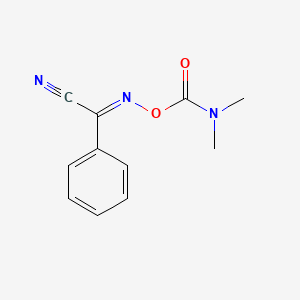
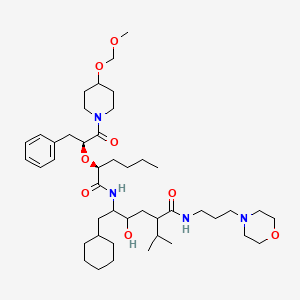
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664249.png)
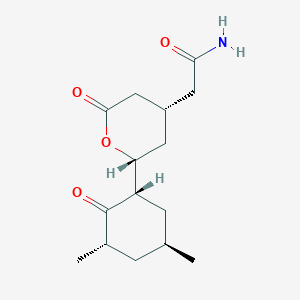
![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)
![N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1664254.png)
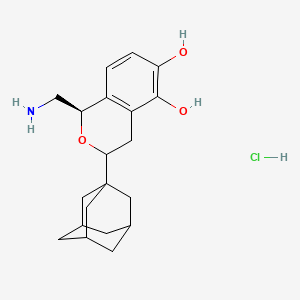
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)
